
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-DL-Phenylglycine is primarily used as a protecting group for amines in organic synthesis . It is also known to have antimicrobial properties, specifically against Gram-positive bacteria .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . In the context of antimicrobial properties, the weak antibacterial activity of Fmoc-DL-Phenylglycine against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Biochemical Pathways
The extent of Phg racemization under different Fmoc-SPPS reaction conditions has been studied . It has been shown that the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization .
Pharmacokinetics
It is known that the compound is remarkably resistant against epimerization during extended incubation under basic conditions .
Result of Action
The result of Fmoc-DL-Phenylglycine’s action is the formation of a protected amine, which can then be used in further reactions . In terms of its antimicrobial properties, it has been shown to reduce the bacterial load in a mouse wound infection model .
Action Environment
The action of Fmoc-DL-Phenylglycine can be influenced by environmental factors such as pH and temperature . For example, the extent of Phg racemization can be reduced to a negligible level if certain conditions are met .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111524-95-9 | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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